4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester)
Description
This compound is a benzopyran derivative characterized by a bicyclic core structure with hydroxyl, oxo, and acetate ester functional groups. Its molecular formula is C₁₄H₁₄O₆, with a molecular weight of 278.26 g/mol (exact mass: 278.0790) . Key structural features include:
- A 4H-1-benzopyran backbone with a fused tetrahydro ring system (2,3,4a,8a-tetrahydro).
- Substituents: a 7-hydroxy group, a 4-oxo group, and an acetate ester at the 2-carboxylic acid position.
Properties
CAS No. |
60722-23-8 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-oxoethyl 7-hydroxy-4-oxo-2,3,4a,8a-tetrahydrochromene-2-carboxylate |
InChI |
InChI=1S/C12H12O6/c13-3-4-17-12(16)11-6-9(15)8-2-1-7(14)5-10(8)18-11/h1-3,5,8,10-11,14H,4,6H2 |
InChI Key |
CLXOQAOAJMVUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2C=C(C=CC2C1=O)O)C(=O)OCC=O |
Origin of Product |
United States |
Preparation Methods
Traditional Two-Step Synthesis
Step 1: Condensation Reaction
The initial step involves the condensation of 2-acetyl-6-[4-(4-butoxyphenyl)benzoyl]phenamine with diethyl oxalate. This produces an intermediate compound, 4-[2-hydroxy-3-[4-(4-butoxyphenyl)benzoylamino]phenyl]-4-oxyl-2-hydroxy-2EZ-butenoic acid ethyl ester.
Step 2: Cyclization
The intermediate is then cyclized using concentrated hydrochloric acid under reflux conditions to yield the target benzopyran ester compound.
-
This method, as disclosed in Japanese patent JP Ping 3-95144, achieves a total yield exceeding 93.8%. However, during the cyclization step, side reactions produce highly polar by-products with low solubility in common solvents, complicating purification.
One-Pot Improved Synthesis Method
A notable improvement involves a one-pot synthesis that combines the condensation and cyclization steps without isolating the intermediate. This method offers several advantages:
-
Sodium ethoxide solution (18.7% concentration) is prepared and cooled to 0°C.
2-acetyl-6-[4-(4-butoxyphenyl)benzoyl]phenamine is added under stirring.
Diethyl oxalate is added dropwise.
The reaction mixture is heated to reflux for 45 minutes to complete condensation.
After cooling to 18°C, concentrated sulfuric acid is added dropwise.
The mixture is reheated to reflux at 47°C for 2.5 hours to complete cyclization.
The product is cooled, filtered, washed with cold ethanol, and dried to constant weight.
-
This method yields the target compound with 95.4% yield and high purity. It avoids isolation and drying of the intermediate, which reduces side reactions that degrade product quality and yield. The process also shortens reaction time and reduces solvent consumption, making it environmentally friendlier and industrially advantageous.
Comparative Notes on Solvents and Reagents
Toluene, used in some earlier methods (e.g., European patent EP0634409), is a poor solvent for intermediates and complicates purification.
Sodium ethoxide and diethyl oxalate are key reagents; however, diethyl oxalate can decompose at 50°C when added to sodium ethoxide, leading to lower yields in some protocols.
The improved one-pot method carefully controls temperature and reagent addition to minimize decomposition and side reactions.
Side Reactions and Purification Issues
Side products formed during intermediate drying or cyclization are highly polar and poorly soluble, which complicates separation and reduces overall yield.
The one-pot method mitigates these issues by avoiding intermediate isolation, thus maintaining high purity and yield.
Summary Table of Preparation Methods
| Aspect | Traditional Two-Step Method | Improved One-Pot Method |
|---|---|---|
| Reaction Steps | Separate condensation and cyclization | Combined condensation and cyclization in one pot |
| Solvents | Toluene (poor solvent for intermediates) | Ethanol/sodium ethoxide solution |
| Temperature Control | Condensation and cyclization at different steps | Controlled reflux at 45°C and 47°C respectively |
| Yield | >93.8% | 95.4% |
| Purification Complexity | High (due to polar by-products) | Lower (avoids intermediate isolation) |
| Environmental Impact | Higher solvent use and waste | Reduced solvent use and waste |
| Industrial Suitability | Moderate | High (simple, efficient, environmentally friendly) |
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Pharmacological Applications
-
Antioxidant Properties :
- Compounds derived from 4H-1-benzopyran have been shown to exhibit antioxidant activity. This is crucial in preventing oxidative stress-related diseases. Studies indicate that these compounds can scavenge free radicals effectively, which is beneficial in therapeutic contexts for conditions such as cardiovascular diseases and cancer .
- Anti-inflammatory Effects :
- Anticancer Activity :
- Diabetes Management :
Analytical Chemistry Applications
-
Chromatography Techniques :
- The compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification, which is essential for pharmacokinetic studies . The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility.
- Mass Spectrometry :
Materials Science Applications
- Synthesis of Functional Materials :
- Ligand Formation :
Case Studies
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Pharmacological Relevance :
- Toxicity profile: Class III toxicity (LD₅₀ = 100 mg/kg), indicating higher acute toxicity compared to some brominated analogs (e.g., Class IV compounds with LD₅₀ = 493 mg/kg) .
Structural Analogs and Substituent Effects
The compound’s biological and physicochemical properties are influenced by substituents on the benzopyran core. Below is a comparative analysis with key analogs:
Toxicity and Pharmacokinetics
- Toxicity Trends: Halogenation: Brominated analogs (e.g., 6,8-dibromo derivative) exhibit reduced acute toxicity (Class IV) compared to non-halogenated compounds (Class III) . Ester Groups: Methyl/ethyl esters generally improve bioavailability but may increase metabolic instability compared to carboxylic acids.
- Drug-Likeness: The target compound violates Lipinski’s Rule of Five (molecular weight >500 or logP >5 in some analogs), limiting oral bioavailability . Sodium salt derivatives (e.g., 7-[[5-(3-hydroxyphenoxy)pentyl]oxy]-4-oxo-, sodium salt) enhance water solubility (critical for parenteral formulations) .
Binding Affinity and Target Interactions
- The target compound’s binding affinity (−7.4 kcal/mol) is lower than trichloromethyl anthracenecarbodithioate (−8.9 kcal/mol) but comparable to FDA-approved drugs like encorafenib (−8.6 kcal/mol) .
- Key Interactions: Hydroxy and oxo groups form hydrogen bonds with amino acid residues (e.g., serine, aspartate) in target proteins, while the acetate ester contributes to hydrophobic interactions .
Biological Activity
The compound 4H-1-Benzopyran-2-carboxylic acid, 2,3,4a,8a-tetrahydro-7-hydroxy-4-oxo-, acetate (ester) is a member of the benzopyran family, which is recognized for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and anticancer activities, while also discussing relevant case studies and research findings.
Chemical Structure and Properties
The compound's structural complexity includes a benzopyran core with a carboxylic acid functional group and an acetate ester. Its molecular formula contributes to its lipophilicity, which can significantly influence its interactions within biological systems. The molecular weight is approximately 396.44 g/mol .
1. Antioxidant Activity
Benzopyran derivatives are known for their antioxidant capabilities. Studies suggest that compounds in this class can effectively scavenge free radicals, thus protecting cells from oxidative stress. For instance:
- A study indicated that derivatives of benzopyran exhibited strong DPPH radical scavenging activity with IC50 values ranging from 28.08 µM to 2402.95 µM depending on the specific derivative and extraction method used .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| SFE-7 | 28.08 | 2402.95 |
| SFE-2 | 25.32 | 360.08 |
2. Antimicrobial Activity
Research has shown that benzopyran derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. For example:
- Silver(I) complexes of benzopyran derivatives demonstrated significant activity against Candida species and bacteria like Escherichia coli, with efficacy comparable to standard antibiotics such as ciprofloxacin .
3. Anticancer Activity
The anticancer potential of benzopyran derivatives has been extensively studied. Notably:
- A series of benzopyran-4-one-isoxazole conjugates exhibited significant antiproliferative effects on multiple cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 5.2 μM to 22.2 μM .
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Benzopyran-4-one-isoxazole | MDA-MB-231 | 5.2 |
| Benzopyran-4-one-isoxazole | PC-3 | 22.2 |
Case Study 1: Antiproliferative Activity
In a study examining the cytotoxic effects of various benzopyran derivatives on cancer cells, it was found that certain hybrids exhibited selective toxicity while sparing normal cells. For instance, compound 5a induced apoptosis in MDA-MB-231 cells at a concentration of 5 μM , suggesting a targeted mechanism of action against cancerous cells without harming healthy tissues .
Case Study 2: Structure-Activity Relationship
A structure-activity relationship (SAR) study revealed that modifications in the benzopyran structure could enhance biological activity. The introduction of various substituents at specific positions on the benzopyran ring led to improved efficacy against cancer cell lines and increased antioxidant activity .
Q & A
Basic: What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step routes involving oxidation and esterification. A typical method includes:
- Oxidation of precursor molecules using agents like potassium permanganate to introduce carbonyl groups.
- Esterification of the hydroxyl group with acetic anhydride under controlled pH and temperature (e.g., 50–60°C) to form the acetate ester.
Yield optimization requires precise stoichiometric ratios, inert atmospheres to prevent side reactions, and purification via column chromatography . Conflicting yields may arise from incomplete oxidation or hydrolysis of the ester group; TLC monitoring is critical .
Basic: What structural features dictate its pharmacological activity?
The bicyclic benzopyran core with a 7-hydroxy-4-oxo moiety is essential for binding to leukotriene pathways, while the acetate ester enhances lipophilicity and membrane permeability. Key structural
- Melting point: 150–160°C (indicates purity and crystallinity).
- Functional groups: Hydroxyl (hydrogen bonding), carbonyl (electrophilic interactions) .
Advanced characterization (e.g., X-ray crystallography) resolves ambiguities in stereochemistry at 4a and 8a positions, which impact bioactivity .
Basic: How is its anti-inflammatory activity evaluated in preclinical models?
Methodology includes:
- In vitro assays : Inhibition of leukotriene B4 (LTB4) production in human neutrophils (IC50 values).
- In vivo models : Murine asthma studies measuring bronchial inflammation via histopathology and cytokine (IL-6, TNF-α) quantification .
Contradictions in efficacy data may stem from species-specific metabolism or differences in esterase activity affecting acetate hydrolysis .
Advanced: How can researchers resolve discrepancies in reported bioactivity across studies?
Strategies include:
- Orthogonal assays : Combine ELISA (for leukotriene quantification) with cell viability assays (e.g., MTT) to distinguish cytotoxicity from target-specific effects.
- Pharmacokinetic profiling : Assess bioavailability and metabolite formation (e.g., free carboxylic acid via ester hydrolysis) using LC-MS/MS .
- Strain-specific controls : Validate animal models for esterase expression levels to ensure consistent prodrug activation .
Advanced: What strategies optimize stability in aqueous formulations for in vivo studies?
- pH adjustment : Stabilize the ester group by formulating at pH 5–6 (prevents hydrolysis).
- Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without destabilizing the core structure.
- Accelerated stability testing : Monitor degradation under stress conditions (40°C/75% RH) via HPLC-UV .
Advanced: How to design SAR studies targeting improved metabolic stability?
- Functional group modifications : Replace the acetate ester with methyloxyma or pivaloyloxymethyl groups to resist esterase cleavage.
- Isosteric replacements : Substitute the benzene ring with pyridine to alter electron density and metabolic pathways.
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with leukotriene synthase and cytochrome P450 enzymes .
Advanced: What analytical methods validate purity and identity in synthetic batches?
- HPLC-DAD : Use a C18 column (gradient: acetonitrile/0.1% formic acid) with UV detection at 254 nm.
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error.
- NMR (1H/13C) : Assign peaks for the acetate methyl group (~2.1 ppm) and benzopyran protons (6.8–7.4 ppm) to detect stereochemical impurities .
Advanced: How to mitigate hazards during handling and synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
